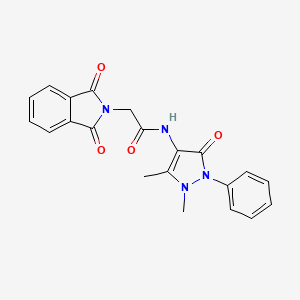

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-13-18(21(29)25(23(13)2)14-8-4-3-5-9-14)22-17(26)12-24-19(27)15-10-6-7-11-16(15)20(24)28/h3-11H,12H2,1-2H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQUTZDNTABFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-diketone with hydrazine or its derivatives under acidic or basic conditions.

Acylation: The pyrazole derivative is then acylated with an appropriate acylating agent to introduce the acetamide group.

Coupling with Isoindole Derivative: The final step involves coupling the acylated pyrazole with an isoindole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide. The following table summarizes key findings from various research efforts:

| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-231 | 15.4 | Induction of apoptosis |

| Study B | A549 | 12.8 | Inhibition of cell proliferation |

| Study C | HeLa | 9.6 | Cell cycle arrest |

Case Study: Mechanism Insights

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, showing significant effects at concentrations as low as 10 µM .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 8.0 |

| Carbonic anhydrase | Non-competitive | 14.5 |

Case Study: Neuroprotective Effects

Research indicated that this compound could protect neurons from oxidative stress by inhibiting AChE activity. The study employed in vitro assays to demonstrate neuroprotective effects in neuronal cell cultures exposed to neurotoxic agents .

Antimicrobial Activity

Preliminary investigations have revealed that this compound exhibits antimicrobial properties against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Case Study: Antibacterial Efficacy

In a study focused on the antibacterial properties of pyrazole derivatives, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The results suggest that the compound disrupts bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrazolone-Acetamide Scaffold

The compound belongs to a broader class of N-substituted pyrazolone-acetamides, which exhibit structural diversity in their aryl/heteroaryl substituents. Key analogues include:

Key Observations :

- Heterocyclic groups (e.g., benzimidazolylthio in or 1,3-dioxoisoindolyl in the target compound) introduce hydrogen-bonding or π-stacking capabilities.

- Crystallographic Behavior :

Enzyme Inhibition

- Monoamine Oxidase (MAO) and Cholinesterase Inhibition: Acetamide derivatives with pyridazinone or benzothiazole substituents show potent MAO-A/B and AChE/BChE inhibition (IC₅₀ values ~0.028 mM for MAO-A) . The benzimidazolylthio analogue () may inhibit BChE due to its sulfur moiety’s nucleophilic reactivity .

Anti-Inflammatory Activity

Receptor Agonism

- Formyl Peptide Receptor (FPR) Activation: Analogues with pyridazinone-arylacetamide structures act as FPR2 agonists, inducing calcium mobilization in neutrophils .

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C22H22N4O2

- Molecular Weight : 374.436 g/mol

- Density : 1.268 g/cm³

- Boiling Point : 438.6ºC at 760 mmHg

Research indicates that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes related to cancer progression, such as histone deacetylases (HDACs), which are implicated in tumor growth and survival .

- Antioxidant Properties : The presence of pyrazole and isoindole moieties suggests potential antioxidant activity, which can mitigate oxidative stress in cells .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inflammatory pathways .

Biological Activity Overview

Case Studies

- Anticancer Activity : A study demonstrated that a derivative of the compound significantly inhibited the proliferation of human breast cancer cells in vitro. The mechanism was linked to the downregulation of specific oncogenes associated with cell cycle progression .

- Anti-inflammatory Effects : In a murine model of arthritis, administration of the compound led to a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Antioxidant Potential : In vitro assays showed that the compound scavenged free radicals effectively and reduced lipid peroxidation in neuronal cell lines, indicating its potential use in neuroprotective strategies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide?

- Methodology :

- Use carbodiimide coupling agents (e.g., EDC·HCl) to react 4-aminoantipyrine with the appropriate carboxylic acid derivative in dichloromethane (DCM) at 273 K .

- Maintain a 1:1 molar ratio of reactants and monitor reaction progress via thin-layer chromatography (TLC).

- Post-reaction workup involves ice-cold aqueous HCl extraction and DCM washing to isolate the product .

Q. How is the crystal structure of this compound characterized?

- Methodology :

- Single-crystal X-ray diffraction at 100 K resolves the structure with an R factor of 0.042 .

- Key parameters:

- Pyrazole ring planarity (max deviation: 0.0042 Å).

- Dihedral angles between aromatic rings: 67.0° (4-nitrophenyl) and 37.4° (phenyl) .

- SHELX software (SHELXL) refines hydrogen bonding networks and torsional flexibility .

Q. What structural features suggest potential biological activity?

- Methodology :

- Pyrazole and isoindole-1,3-dione moieties mimic bioactive scaffolds in antimicrobial and anti-inflammatory agents .

- Structural similarity to benzylpenicillin lateral chains implies possible enzyme inhibition .

- Hydrogen-bonding motifs (N–H···O) correlate with supramolecular interactions in biological systems .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence supramolecular assembly in crystalline states?

- Methodology :

- Graph set analysis identifies R₂²(10) motifs formed by N–H···O bonds, linking molecules into 2D networks .

- Weak C–H···O interactions further stabilize packing along specific crystallographic axes .

- Computational tools (Mercury, CrystalExplorer) visualize and quantify interaction energies .

Q. What challenges arise during crystallographic refinement of torsional flexible moieties?

- Methodology :

- Torsional angles (e.g., 177.54° for the amide group) require constrained refinement in SHELXL to avoid overfitting .

- Validate using residual density maps and ADDSYM checks in PLATON to detect missed symmetry .

- Compare with related pyrazole acetamides (e.g., 4-nitro derivatives) to identify conformational trends .

Q. How can reaction conditions for coupling steps be optimized to improve yield?

- Methodology :

- Screen coupling reagents (EDC vs. DCC) and solvents (DCM vs. THF) to minimize side reactions .

- Optimize temperature (273 K vs. RT) and stoichiometry (1:1.2 acid:amine) to enhance efficiency .

- Monitor intermediates via HPLC or LC-MS to identify degradation pathways .

Q. How are data contradictions resolved in crystallographic studies of structurally related pyrazole acetamides?

- Methodology :

- Cross-validate unit cell parameters (e.g., space group P2₁/c vs. P1) using multiple datasets .

- Apply Hirshfeld surface analysis to resolve discrepancies in hydrogen bonding geometries .

- Compare torsion angles and dihedral planes with homologous compounds (e.g., 4-chlorophenyl analogs) .

Q. What computational methods complement experimental data for analyzing intermolecular interactions?

- Methodology :

- Density Functional Theory (DFT) calculates interaction energies for hydrogen bonds and π-π stacking .

- Molecular dynamics simulations predict solvation effects and conformational stability .

- Electron localization function (ELF) maps correlate with experimental electron density models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.